Cdbcggee
Description
Cdbcggee is a synthetic amino acid-based compound with applications in pharmaceutical and toxicological research. While its exact structural formula is proprietary, available data suggest it belongs to a class of compounds curated in the Comparative Toxicogenomics Database (CTD), which integrates chemical-gene-disease interactions for over 1,600 amino acid-derived substances . Its toxicity profile, as analyzed in cross-species studies, positions it as a compound of interest for comparative toxicogenomics .
Properties
CAS No. |
56926-93-3 |
|---|---|
Molecular Formula |
C26H38N2O9 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
ditert-butyl 2-[(2S)-3-[(2-ethoxy-2-oxoethyl)amino]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]propanedioate |
InChI |
InChI=1S/C26H38N2O9/c1-8-34-20(29)15-27-21(30)19(28-24(33)35-16-17-12-10-9-11-13-17)14-18(22(31)36-25(2,3)4)23(32)37-26(5,6)7/h9-13,18-19H,8,14-16H2,1-7H3,(H,27,30)(H,28,33)/t19-/m0/s1 |
InChI Key |
PVFJQLSCSQMOKW-IBGZPJMESA-N |
SMILES |
CCOC(=O)CNC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Synonyms |
CDBCGGEE N-carbobenzoxy-(gamma,gamma'-di-tert-butyl)-gamma-carboxyglutamylglycine ethyl ester Z-Gla(O-tBu)(2)-GlyOEt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize Cdbcggee’s properties, two structurally and functionally analogous compounds are analyzed: Compound X (a transition metal variant) and Compound Y (a bioequivalent amino acid derivative).
Structural Comparison
| Property | This compound | Compound X | Compound Y |
|---|---|---|---|
| Core Structure | Amino acid backbone | Amino acid + Fe²⁺ | Amino acid backbone |
| Molecular Weight (g/mol) | ~350 | ~420 | ~340 |
| Functional Groups | Carboxyl, amine | Carboxyl, sulfhydryl | Carboxyl, hydroxyl |
Key Findings :
- This compound and Compound Y share a homologous amino acid backbone, but Compound Y’s hydroxyl group enhances solubility in aqueous environments .
- Compound X’s iron moiety introduces redox activity, distinguishing its pharmacological mechanism from this compound’s .
Functional and Toxicological Comparison
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| LD₅₀ (mg/kg, rat) | 1,200 | 850 | 1,500 |
| Bioequivalence (vs. reference) | 90-110% AUC | N/A | 95-105% AUC |
| Regulatory Approval | Pending (NMPA) | EMA-approved | FDA-approved |
Key Findings :
- This compound exhibits lower acute toxicity (higher LD₅₀) compared to Compound X, likely due to the absence of metal-induced oxidative stress .
- Its bioequivalence range (90-110% AUC) aligns with Compound Y’s FDA-approved profile, though variability in metabolic pathways requires further clinical validation .
Regulatory and Clinical Implications
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